2-Bromo-4-nitro-1-(trifluoromethoxy)benzene
Description
2-Bromo-4-nitro-1-(trifluoromethoxy)benzene (CAS: 200958-40-3) is a halogenated nitroaromatic compound with the molecular formula C₇H₃BrF₃NO₃ and a molecular weight of 286.00 g/mol . Its structure features a bromine atom at the 2-position, a nitro group at the 4-position, and a trifluoromethoxy substituent at the 1-position of the benzene ring. This compound is commercially available with a purity exceeding 98% and is widely used in pharmaceutical and materials research as a synthetic intermediate .
Properties
IUPAC Name |
2-bromo-4-nitro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTAFGFYMLODQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641073 | |
| Record name | 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200958-40-3 | |
| Record name | 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-nitro(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene typically involves the bromination of 4-nitro-1-(trifluoromethoxy)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Chemical Reactions Analysis
2-Bromo-4-nitro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Scientific Research Applications
Organic Synthesis
2-Bromo-4-nitro-1-(trifluoromethoxy)benzene serves as a versatile intermediate in organic synthesis. It is utilized in the construction of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound participates in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted by other nucleophiles under suitable catalytic conditions.
- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or tin(II) chloride.
- Oxidation Reactions : Although less commonly reported, the compound can undergo oxidation reactions depending on the reagents used.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may enhance interactions with biological targets, such as enzymes or receptors. Notably, compounds with similar structures have been investigated for their antimicrobial properties against pathogens like Mycobacterium tuberculosis and Trypanosoma cruzi, suggesting that this compound may exhibit similar biological activities.
Material Science
The compound is also significant in material science for its role in synthesizing materials with specific electronic properties. It is employed in the preparation of liquid crystals and polymers that exhibit unique electronic characteristics due to the presence of the trifluoromethoxy group.
Study on Antimicrobial Activity
Research has shown that nitro-substituted compounds can possess significant bactericidal properties against Mycobacterium tuberculosis. A study investigating structure-activity relationships (SAR) indicated that derivatives similar to this compound could be effective against multidrug-resistant strains.
Synthesis and Efficacy
Another study focused on synthesizing biphenyl analogs revealed that nitro-containing compounds could enhance efficacy against resistant bacterial strains. This highlights the importance of exploring the biological activity of structurally related compounds to identify potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism of action would depend on the target molecule it is designed to interact with, such as inhibiting an enzyme or binding to a receptor .
Comparison with Similar Compounds
Key Properties :
- Solubility : Soluble in organic solvents like DMSO, with recommended storage at ambient temperatures to prevent degradation .
- Safety Profile : Classified under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Similar Compounds
The following table and analysis compare 2-bromo-4-nitro-1-(trifluoromethoxy)benzene with structurally related brominated aromatic compounds, focusing on substituent effects, reactivity, and applications.
Structural and Functional Group Comparisons
Electron-Withdrawing Groups (EWGs) :
- The nitro group in this compound enhances electrophilic substitution reactivity compared to analogs lacking EWGs (e.g., 1-bromo-3-(trifluoromethoxy)benzene) . This makes it a superior substrate for palladium-catalyzed cross-coupling reactions, as demonstrated in direct arylations of heteroarenes .
- Trifluoromethoxy (OCF₃) : This group increases lipophilicity and metabolic stability, making the compound valuable in drug discovery .
Halogen Diversity :
- Bromine vs. Chlorine : Bromine’s higher electronegativity and larger atomic radius facilitate nucleophilic substitutions compared to chlorine analogs (e.g., 1-bromo-2-chloro-4-(trifluoromethoxy)benzene) .
- Fluorine Substitution : Compounds like 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene exhibit enhanced thermal stability and resistance to oxidation due to fluorine’s strong electron-withdrawing effects .
Biological Activity
2-Bromo-4-nitro-1-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a bromine atom, a nitro group, and a trifluoromethoxy substituent on a benzene ring. Its molecular formula is C7H3BrF3NO2, with a molecular weight of approximately 286.00 g/mol. This compound falls under the category of halogenated aromatic compounds, which are known for their diverse chemical reactivity and potential biological activities.
The unique trifluoromethoxy group in this compound enhances its stability and reactivity in various chemical environments. The presence of both bromine and nitro groups can influence its interactions with biological systems, potentially leading to varied biological activities.
Potential Applications
- Antimicrobial Activity : The compound's structural analogs have been studied for their antimicrobial properties. For instance, similar nitro-containing compounds have shown activity against various pathogens, including Mycobacterium tuberculosis and Trypanosoma cruzi .
- Drug Development : Research into compounds with similar structures has indicated their potential as drug candidates. The development of biphenyl analogs related to tuberculosis drugs has highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
- Synthetic Applications : It has been noted that this compound is utilized in the direct arylation of heteroarenes using palladium catalysis, which is significant in organic synthesis .
Case Studies
While specific case studies directly involving this compound are scarce, several related studies provide insights into its potential applications:
Study on Antimicrobial Activity
A study investigated the structure-activity relationship (SAR) of various nitro-substituted compounds against M. tuberculosis. Compounds with similar structural motifs demonstrated significant bactericidal properties, suggesting that this compound may also exhibit similar activities .
Synthesis and Efficacy
Research focusing on the synthesis of biphenyl analogs revealed that derivatives containing nitro groups could overcome multidrug resistance in bacterial strains. This highlights the importance of exploring the biological activity of structurally related compounds to identify potential therapeutic benefits .
Comparative Analysis
To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Bromo-1-methoxy-4-nitrobenzene | 5197-28-6 | 0.87 |
| 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene | 95668-21-6 | 0.90 |
| 3-Nitro-4-(trifluoromethoxy)bromobenzene | 95668-20-5 | 0.89 |
| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | 168971-68-4 | 0.86 |
| 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | 168971-68-4 | 0.89 |
These compounds exhibit variations in their substituents, which can significantly influence their reactivity and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
